molecular formula C10H11ClO B3264270 [(1S,2S)-2-(4-Chlorophenyl)cyclopropyl]methanol CAS No. 388631-88-7

[(1S,2S)-2-(4-Chlorophenyl)cyclopropyl]methanol

Cat. No. B3264270
CAS RN: 388631-88-7
M. Wt: 182.64 g/mol
InChI Key: RHLUDCBNPQCUQK-PSASIEDQSA-N
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Description

“[(1S,2S)-2-(4-Chlorophenyl)cyclopropyl]methanol” is a chemical compound with the molecular formula C10H11ClO and a molecular weight of 182.65 . It is also known by its CAS number 388631-88-7 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropyl group (a three-membered carbon ring) attached to a methanol group and a 4-chlorophenyl group . The (1S,2S) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully available. The molecular weight is 182.65, and the molecular formula is C10H11ClO . Other properties such as density, boiling point, melting point, and flash point are not specified .

Scientific Research Applications

  • Biocatalytic Synthesis : The compound is synthesized using a green, efficient method involving recombinant E. coli in a water-cyclohexane liquid-liquid system. This biocatalytic approach yields high enantiomeric excess (>99%) and efficient synthesis, reducing time by 70% (Chen et al., 2021).

  • Crystal Structure Analysis : The compound's crystal structure, as part of cyproconazole (a conazole fungicide), has been studied. The structure includes enantiomeric pairs and hydrogen bonding patterns, contributing to understanding its chemical properties (Kang et al., 2015).

  • Photogeneration and Reactivity : The photochemistry of derivatives of 4-chlorophenol has been explored. This research provides insights into the reactivity of related cations, opening avenues for further chemical synthesis applications (Protti et al., 2004).

  • Chemical Reaction Behavior : Studies on 1-phenylselenocyclopropylmethyl cations, derived from similar compounds, have shown various reaction pathways depending on the type of substituents and solvents used. This understanding is crucial for designing specific chemical syntheses (Honda et al., 2009).

  • Synthesis of Derivatives for Anticancer and Antituberculosis : Specific derivatives of 1-(4-Chlorophenyl) cyclopropyl compounds have shown promising anticancer and antituberculosis activities, highlighting its potential in pharmaceutical research (Mallikarjuna et al., 2014).

  • Production as Chiral Intermediate of Betahistine : The compound serves as a chiral intermediate in the production of anti-allergic drug Betahistine, showcasing its significance in drug synthesis (Ni et al., 2012).

  • Environmental Applications : Research into environmental contaminants like DDT has identified related compounds, such as Tris(4-chlorophenyl)methanol, demonstrating the compound's relevance in environmental studies (Buser, 1995).

properties

IUPAC Name

[(1S,2S)-2-(4-chlorophenyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLUDCBNPQCUQK-PSASIEDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2S)-2-(4-Chlorophenyl)cyclopropyl]methanol
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[(1S,2S)-2-(4-Chlorophenyl)cyclopropyl]methanol
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[(1S,2S)-2-(4-Chlorophenyl)cyclopropyl]methanol
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[(1S,2S)-2-(4-Chlorophenyl)cyclopropyl]methanol
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[(1S,2S)-2-(4-Chlorophenyl)cyclopropyl]methanol
Reactant of Route 6
[(1S,2S)-2-(4-Chlorophenyl)cyclopropyl]methanol

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